

"3-Amino-2,4-dichloro-5-fluorobenzoic acid"

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2,4-dichloro-5-fluorobenzoic acid

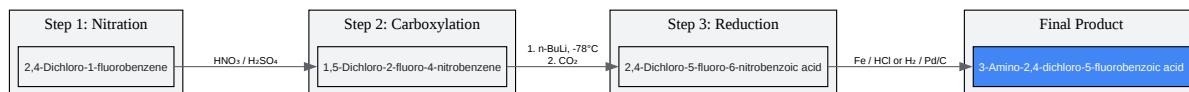
Cat. No.: B039562

[Get Quote](#)

Core Chemical Identity and Physicochemical Properties

3-Amino-2,4-dichloro-5-fluorobenzoic acid, identified by CAS Number 115549-13-8, is a polysubstituted aromatic carboxylic acid.^[1] The unique arrangement of its functional groups—an amine, a carboxylic acid, and three halogen atoms (two chlorine, one fluorine)—on the benzene ring imparts specific reactivity and makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the halogens and the carboxylic acid group significantly influences the reactivity of the aromatic ring and the basicity of the amino group.

Table 1: Physicochemical Properties


Property	Value	Source
CAS Number	115549-13-8	1[1]
Molecular Formula	C ₇ H ₄ Cl ₂ FNO ₂	2
Molecular Weight	224.02 g/mol	2
Appearance	White to light yellow powder	Inferred from related compounds ^[3]
Boiling Point	340.9 ± 42.0 °C (Predicted)	2

| Density | 1.692 ± 0.06 g/cm³ (Predicted) | [2](#) |

Synthesis and Manufacturing Insights

The synthesis of **3-Amino-2,4-dichloro-5-fluorobenzoic acid** is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. A common synthetic strategy begins with a readily available dichlorofluorobenzene derivative. The causality behind this choice lies in establishing the core halogen substitution pattern early in the sequence.

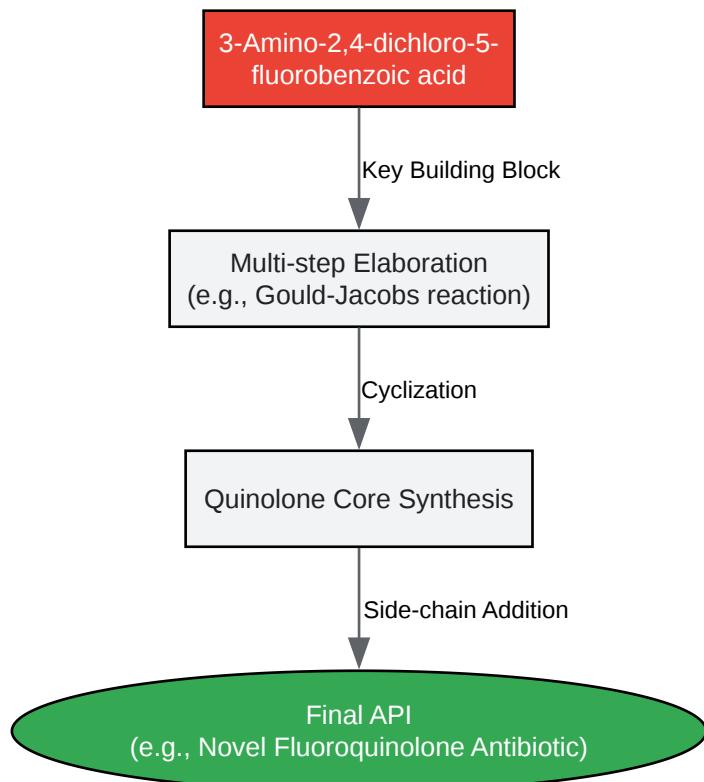
A plausible and industrially relevant synthetic pathway is outlined below. This route is derived from established chemical transformations used for analogous compounds.[\[4\]](#)

[Click to download full resolution via product page](#)

A plausible synthetic workflow for the target compound.

Protocol: Synthesis of **3-Amino-2,4-dichloro-5-fluorobenzoic acid**

- Nitration: 2,4-Dichloro-1-fluorobenzene is subjected to electrophilic aromatic substitution using a nitrating mixture (concentrated nitric and sulfuric acids). The directing effects of the halogens guide the nitro group to the desired position. This step is typically exothermic and requires careful temperature control to prevent over-nitration.
- Carboxylation: The resulting nitro-intermediate is carboxylated. A common method involves metallation using a strong base like n-butyllithium at very low temperatures (-78 °C) followed by quenching with carbon dioxide (dry ice).[\[4\]](#) The low temperature is critical to prevent unwanted side reactions and decomposition of the organolithium intermediate.
- Reduction: The nitro group of the carboxylated intermediate is reduced to an amino group. This transformation is commonly achieved via catalytic hydrogenation (H₂ gas with a


palladium-on-carbon catalyst) or by using reducing metals in acidic media (e.g., iron powder in hydrochloric acid).[4] Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields.

This self-validating system ensures that the purity of the intermediate at each stage is confirmed by appropriate analytical methods (e.g., TLC, NMR) before proceeding, which is a cornerstone of trustworthy process chemistry.

Applications in Drug Development

The primary utility of **3-Amino-2,4-dichloro-5-fluorobenzoic acid** in drug development is as a key intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of fluorine is particularly significant, as fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][6]

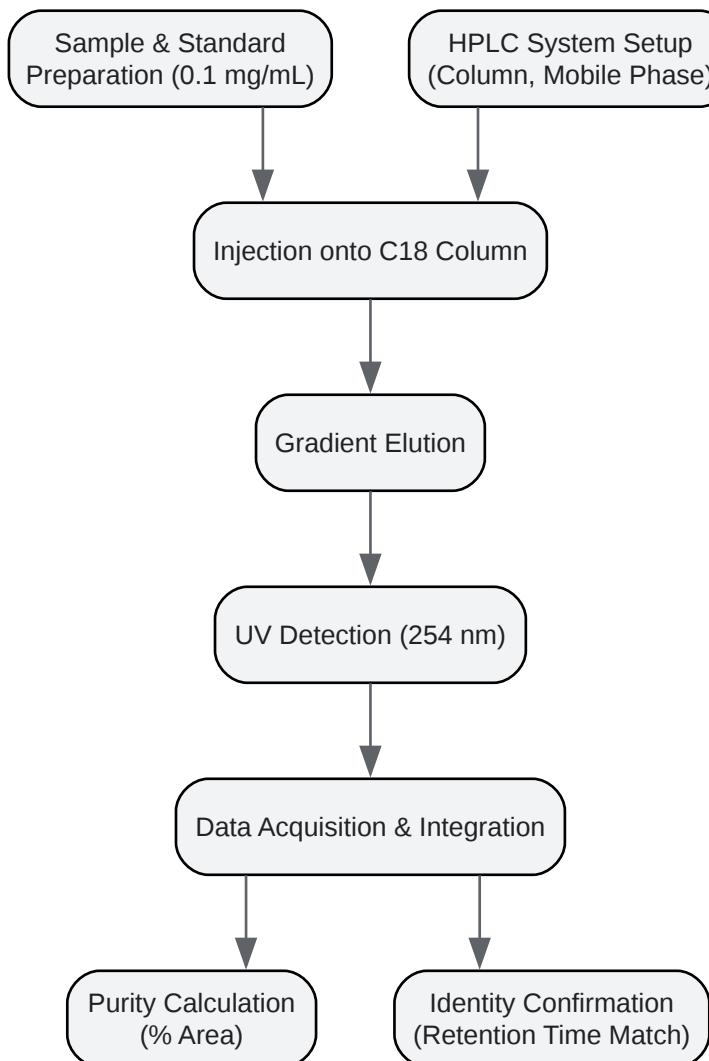
Its structure is particularly relevant to the synthesis of fluoroquinolone antibiotics.[4] The core of many quinolone drugs is a quinoline-3-carboxylic acid moiety. This intermediate provides the substituted benzoic acid backbone that can be elaborated through cyclization and substitution reactions to form the final quinolone ring system.

[Click to download full resolution via product page](#)

Role as an intermediate in fluoroquinolone synthesis.

The amino group allows for diazotization reactions, enabling the introduction of other functional groups, such as a cyano group, which is another common precursor step in pharmaceutical synthesis.^[7]

Analytical Methodologies


Ensuring the purity and identity of **3-Amino-2,4-dichloro-5-fluorobenzoic acid** is critical for its use in GMP (Good Manufacturing Practice) environments. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Protocol: Purity Analysis by Reversed-Phase HPLC

This protocol is a self-validating system for the routine quality control of the compound, based on established methods for similar aromatic acids.^[8]

- Instrumentation and Materials:

- HPLC system with a UV or Diode Array Detector (DAD).
- C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
- Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water.
- Formic acid or Trifluoroacetic acid (for mobile phase modification).
- Preparation of Solutions:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Diluent: 50:50 mixture of Acetonitrile and Water.
 - Standard Solution: Accurately prepare a 0.1 mg/mL solution of the reference standard in the diluent.
 - Sample Solution: Prepare a 0.1 mg/mL solution of the synthesized sample in the diluent.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 254 nm and 280 nm.
 - Gradient Program: A typical gradient would run from 10% B to 90% B over 20 minutes to ensure elution of the main peak and any potential impurities.
- Data Analysis:
 - The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The identity is confirmed by comparing the retention time of the sample peak to that of the reference standard.

[Click to download full resolution via product page](#)

Workflow for HPLC-based purity and identity testing.

Safety, Handling, and Storage

As a halogenated aromatic amine and acid, **3-Amino-2,4-dichloro-5-fluorobenzoic acid** must be handled with appropriate care. While a specific safety data sheet (SDS) is the ultimate authority, the following guidance is based on structurally related compounds.[9][10][11]

- Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11][12]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust.[10]

- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water.[9]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
 - Inhalation: Move the person to fresh air.[10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

3-Amino-2,4-dichloro-5-fluorobenzoic acid is more than a chemical with a complex name; it is a highly functionalized and strategic building block for modern drug discovery. Its synthesis, while demanding, provides access to a key intermediate for developing advanced therapeutics, particularly in the antibacterial field. A thorough understanding of its properties, analytical methodologies, and safe handling practices is essential for any researcher or organization aiming to leverage its synthetic potential.

References

- Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. *Journal of Chemical Research*. [Link]
- Method for preparing 3-cyano-2,4-dihalogen-5-fluorobenzoic acid.
- 3-Amino-5-fluorobenzoic acid. *Chem-Space*. [Link]
- Izawa, K., et al. Applications of fluorine-containing amino acids for drug design. *European Journal of Medicinal Chemistry*. [Link]
- 3-Chloro-2,4,5-trifluorobenzoic acid.
- 5-Amino-3-chloro-2,4-difluorobenzoic acid. *PubChem*. [Link]
- p-FLUOROBENZOIC ACID. *Organic Syntheses*. [Link]
- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid.
- 3 amino 2 5 Dichlorobenzoic acid. *SURU Chemical*. [Link]
- 2,4-Dichloro-5-fluorobenzoic acid. *PubChem*. [Link]

- 2-amino-3-fluorobenzoic acid. Organic Syntheses. [\[Link\]](#)
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [\[Link\]](#)
- Soloshonok, V. A., et al. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health (NIH). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 115549-13-8|3-Amino-2,4-dichloro-5-fluorobenzoic acid|BLD Pharm [\[bldpharm.com\]](#)
- 2. 3-AMINO-2,4-DICHLORO-6-FLUOROBENZOIC ACID CAS#: 1951439-67-0 [\[m.chemicalbook.com\]](#)
- 3. innospk.com [\[innospk.com\]](#)
- 4. pdfs.semanticscholar.org [\[pdfs.semanticscholar.org\]](#)
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 6. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
- 7. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluorobenzoic acid - Google Patents [\[patents.google.com\]](#)
- 8. pdf.benchchem.com [\[pdf.benchchem.com\]](#)
- 9. sigmaaldrich.com [\[sigmaaldrich.com\]](#)
- 10. synquestlabs.com [\[synquestlabs.com\]](#)
- 11. fishersci.com [\[fishersci.com\]](#)
- 12. cdn.caymanchem.com [\[cdn.caymanchem.com\]](#)
- 13. fishersci.com [\[fishersci.com\]](#)
- To cite this document: BenchChem. ["3-Amino-2,4-dichloro-5-fluorobenzoic acid" CAS number]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b039562#3-amino-2-4-dichloro-5-fluorobenzoic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com